(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
Description
The compound (5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone features a pyrazole core substituted at position 5 with a 2-methoxyphenyl group and at position 3 with a methanone bridge linked to a 4-(methylsulfonyl)piperazine moiety. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in pharmacologically active molecules.
Properties
Molecular Formula |
C16H20N4O4S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H20N4O4S/c1-24-15-6-4-3-5-12(15)13-11-14(18-17-13)16(21)19-7-9-20(10-8-19)25(2,22)23/h3-6,11H,7-10H2,1-2H3,(H,17,18) |
InChI Key |
CWTYKUZJZAQJRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions The starting materials might include 2-methoxyphenyl hydrazine and 1-methylsulfonyl piperazine
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions might vary from room temperature to elevated temperatures, depending on the desired reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, pyrazole derivatives are often investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors and modulating their activity. The pathways involved might include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Analogues
The compound’s structural uniqueness lies in the combination of its pyrazole and piperazine substituents. Below is a comparative analysis with closely related derivatives:
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | Pyrazole Substituents | Piperazine/Piperidine Substituents | Molecular Weight (g/mol) | Notable Features | Reference |
|---|---|---|---|---|---|
| (5-(2-Methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | 5-(2-methoxyphenyl) | 4-(methylsulfonyl)piperazine | ~405.4 (calculated) | Methoxy group at ortho position | Target |
| 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone | 5-(4-chlorophenyl), 3-methyl | 4-(methylsulfonyl)piperazine | ~423.9 (calculated) | Chloro and methyl groups enhance lipophilicity | |
| (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone | 5-(4-ethoxyphenyl) | Piperidine (no sulfonyl group) | ~325.4 (calculated) | Ethoxy group; lacks sulfonyl moiety | |
| 4-(2,3-Dimethylphenyl)piperazin-1-ylmethanone | 5-phenyl | 4-(2,3-dimethylphenyl)piperazine | ~376.5 (calculated) | Bulky dimethylphenyl on piperazine |
Impact of Substituents on Properties
Pyrazole Modifications: Methoxy vs. Chloro Groups: The target compound’s 2-methoxyphenyl group may confer different electronic effects compared to the 4-chlorophenyl group in . Positional Isomerism: The ortho-methoxy substituent in the target compound vs. para-substituents in others (e.g., 4-ethoxyphenyl in ) could influence steric interactions and binding affinity in biological systems.
Piperazine/Piperidine Variations :
- Sulfonyl Groups : The 4-(methylsulfonyl)piperazine in the target compound and introduces polarity and hydrogen-bonding capacity, unlike the piperidine in , which lacks this functionality.
- Aryl Substitutions : Compounds like feature bulky aryl groups on piperazine, which may hinder receptor access but improve selectivity.
Biological Activity
The compound (5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a synthetic organic molecule characterized by its pyrazole and piperazine moieties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O4S |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | [3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
| InChI Key | CWTYKUZJZAQJRD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors or kinases, leading to modulation of cellular signaling pathways.
- Antitumor Activity : Pyrazole derivatives have shown efficacy against various cancer cell lines, potentially through mechanisms such as apoptosis induction and inhibition of tumor growth factors like BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to (5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : Research has demonstrated that pyrazole derivatives can inhibit kinases involved in tumor progression, such as Aurora-A kinase and telomerase .
Anti-inflammatory Activity
The anti-inflammatory potential is another critical aspect of this compound's biological activity. Pyrazole derivatives are known to possess anti-inflammatory properties that can be beneficial in treating conditions like arthritis and other inflammatory diseases. The compound's ability to inhibit COX enzymes contributes to its effectiveness in reducing inflammation .
Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives revealed that compounds with similar structural features to (5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone exhibited IC50 values in the micromolar range against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro. The study suggested that the incorporation of specific substituents on the pyrazole ring could enhance anti-inflammatory activity, making it a viable candidate for further development as an anti-inflammatory drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
